molecular formula C20H18O4 B5698668 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one

3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one

Cat. No.: B5698668
M. Wt: 322.4 g/mol
InChI Key: CCPWQQCHFCZJNM-UHFFFAOYSA-N
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Description

3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one is a complex organic compound with a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol . This compound features a chromen-4-one core structure, which is a common motif in many biologically active molecules. The presence of the 1,3-dioxane ring fused to the chromen-4-one core adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,3-dioxane ring: This can be achieved by the acid-catalyzed condensation of a phenyl-substituted acetone with formaldehyde.

    Coupling with chromen-4-one: The 1,3-dioxane intermediate is then coupled with a chromen-4-one derivative through a Friedel-Crafts acylation reaction, using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the chromen-4-one core or the 1,3-dioxane ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved can include inhibition or activation of enzymatic activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-2-one: Similar structure but with a different position of the chromenone core.

    3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-6-one: Another positional isomer with different reactivity.

    3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-8-one: Yet another isomer with unique properties.

Uniqueness

The uniqueness of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(14-7-3-2-4-8-14)12-23-19(24-13-20)16-11-22-17-10-6-5-9-15(17)18(16)21/h2-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPWQQCHFCZJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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